10-(2-Methoxyphenyl)-10H-phenothiazine
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Overview
Description
10-(2-Methoxyphenyl)-10H-phenothiazine is an organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistaminic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Methoxyphenyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 2-methoxyphenyl halides under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where phenothiazine reacts with 2-methoxyphenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-(2-Methoxyphenyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
10-(2-Methoxyphenyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(2-Methoxyphenyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors, enzymes, and ion channels. The compound’s structure allows it to modulate the activity of these targets, leading to its observed effects. For example, its interaction with dopamine receptors can influence neurological pathways, making it a candidate for antipsychotic drug development.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistaminic properties.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
10-(2-Methoxyphenyl)-10H-phenothiazine is unique due to the presence of the 2-methoxyphenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can result in different biological activities and therapeutic potentials compared to other phenothiazine derivatives.
Properties
CAS No. |
60665-93-2 |
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Molecular Formula |
C19H15NOS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
10-(2-methoxyphenyl)phenothiazine |
InChI |
InChI=1S/C19H15NOS/c1-21-17-11-5-2-8-14(17)20-15-9-3-6-12-18(15)22-19-13-7-4-10-16(19)20/h2-13H,1H3 |
InChI Key |
WRXVENSVESBHLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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